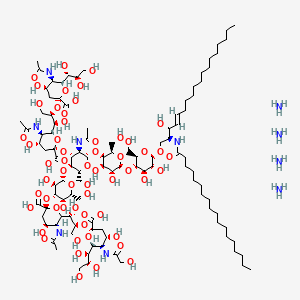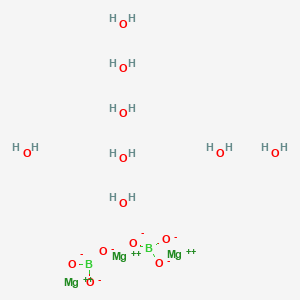
5-Chloro NNEI
Vue d'ensemble
Description
5-chloro NNEI, également connu sous le nom de 1-(5-chloropentyl)-N-(1-naphtyl)-1H-indole-3-carboxamide, est un cannabinoïde synthétique. Il s'agit d'un dérivé du NNEI, qui lui-même est un analogue du puissant cannabinoïde synthétique JWH-018. Le composé possède un atome de chlore ajouté au carbone terminal du groupe pentyle . Les cannabinoïdes synthétiques comme le this compound sont conçus pour imiter les effets des cannabinoïdes naturels présents dans le cannabis.
Applications De Recherche Scientifique
5-chloro NNEI has several scientific research applications:
Forensic Toxicology: It is used as a reference standard in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.
Pharmacological Studies: The compound is used in pharmacological studies to understand the effects of synthetic cannabinoids on the endocannabinoid system.
Analytical Chemistry: It is used in analytical chemistry to develop and validate methods for detecting synthetic cannabinoids in various matrices.
Safety and Hazards
Mécanisme D'action
Target of Action
5-Chloro NNEI is an analog of the potent synthetic cannabinoid JWH 018 . It is a derivative of NNEI that has a chloride atom added to the terminal carbon of the pentyl group . The primary targets of this compound are likely to be the same as those of JWH 018, which are the cannabinoid receptors CB1 and CB2. These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Pharmacokinetics
A study on a related compound, 5f-nnei, has established a sensitive quantification method of 5f-nnei in human serum and urine specimens . Similar methods could potentially be used to study the pharmacokinetics of this compound.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors These could include the presence of other substances, the user’s physiological state, and the method of administration.
Disclaimer: This product is intended for forensic and research applications .
Analyse Biochimique
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating the activity of the cannabinoid receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other synthetic cannabinoids, it is likely to exert its effects at the molecular level by binding to the cannabinoid receptors, potentially leading to the inhibition or activation of certain enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 5-Chloro NNEI in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
A study on a related compound, 5F-NNEI, found several metabolites produced by amide hydrolysis, defluorination, hydroxylation, carboxylation, and/or glucuronization . It is possible that this compound may undergo similar metabolic transformations.
Transport and Distribution
Like other lipophilic compounds, it is likely to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich areas of the cell .
Méthodes De Préparation
La synthèse du 5-chloro NNEI implique plusieurs étapes. La principale voie de synthèse comprend les étapes suivantes :
Formation du noyau indole : Le noyau indole est synthétisé par une synthèse d'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone.
Attachement du groupe naphtylène : Le groupe naphtylène est attaché au noyau indole par une réaction d'acylation de Friedel-Crafts.
Introduction de la chaîne chloropentyle : La chaîne chloropentyle est introduite par une réaction de substitution nucléophile, où un halogénure de pentyle réagit avec le noyau indole.
Formation du groupe carboxamide : La dernière étape implique la formation du groupe carboxamide par une réaction de couplage d'amide.
Analyse Des Réactions Chimiques
Le 5-chloro NNEI subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du noyau indole et de la chaîne chloropentyle.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carboxamide, le transformant en amine.
Substitution : La chaîne chloropentyle peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Hydrolyse : Le groupe carboxamide peut être hydrolysé pour former l'acide carboxylique et l'amine correspondants.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium et les nucléophiles comme l'azoture de sodium. Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du this compound.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Toxicologie médico-légale : Il est utilisé comme étalon de référence en toxicologie médico-légale pour identifier et quantifier les cannabinoïdes synthétiques dans des échantillons biologiques.
Études pharmacologiques : Le composé est utilisé dans des études pharmacologiques pour comprendre les effets des cannabinoïdes synthétiques sur le système endocannabinoïde.
Chimie analytique : Il est utilisé en chimie analytique pour développer et valider des méthodes de détection des cannabinoïdes synthétiques dans diverses matrices.
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs cannabinoïdes dans le cerveau, principalement au récepteur CB1. Cette liaison imite les effets des cannabinoïdes naturels, conduisant à une libération altérée de neurotransmetteurs et à des modifications de l'humeur, de la perception et de la cognition. Les voies moléculaires exactes impliquées dans son action ne sont pas entièrement comprises, mais il est connu qu'il active les mêmes voies que les autres cannabinoïdes synthétiques .
Comparaison Avec Des Composés Similaires
Le 5-chloro NNEI est similaire à d'autres cannabinoïdes synthétiques tels que :
NNEI : Le composé parent du this compound, ne différant que par l'absence de l'atome de chlore sur la chaîne pentyle.
5-fluoro NNEI : Un analogue fluoré du NNEI, où un atome de fluor est ajouté au carbone terminal du groupe pentyle.
L'unicité du this compound réside dans ses modifications structurales spécifiques, qui peuvent conduire à des propriétés pharmacologiques et des voies métaboliques différentes par rapport à ses analogues.
Propriétés
IUPAC Name |
1-(5-chloropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZREAASVMJYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180293 | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800101-23-8 | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro nnei | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO NNEI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2UMM7HLT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of identifying 5-chloro NNEI in illegal products?
A1: The research article "Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products" [] highlights the emergence of this compound as a new designer drug identified in seized illegal products. This discovery is significant because it signals the constant evolution of novel psychoactive substances (NPS) and the challenges this presents for drug control and public health. The identification and characterization of these new substances are crucial for forensic analysis, understanding their potential risks, and implementing appropriate control measures.
Q2: Were there any concerns raised regarding the analytical methods used to characterize this compound?
A2: Yes, the comment "Comments on 'Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products'" [] raises concerns about the lack of nuclear magnetic resonance (NMR) data in the original study to confirm the structures of the newly identified compounds, including this compound. The authors of the comment emphasize the importance of using NMR analysis, in addition to mass spectrometry, to unequivocally confirm the structures of new psychoactive substances. This is crucial for accurate identification, legal proceedings, and understanding the potential biological effects of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


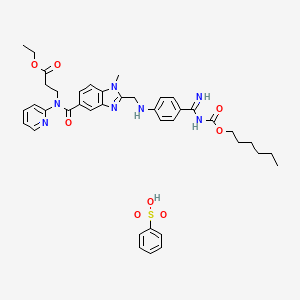
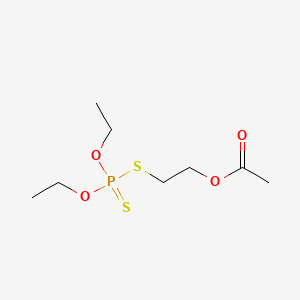
![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)
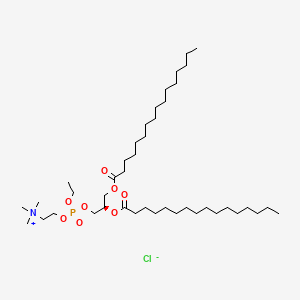


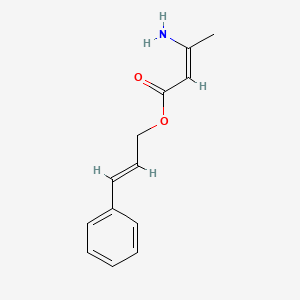
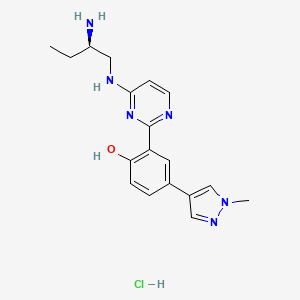
![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)


